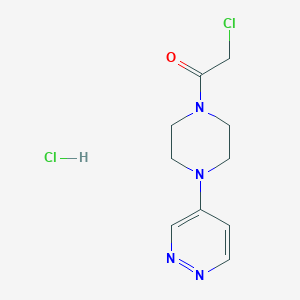![molecular formula C9H9Cl2F3N2O2 B2794606 2-Amino-3-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propanoic acid;hydrochloride CAS No. 2309443-45-4](/img/structure/B2794606.png)
2-Amino-3-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Amino-3-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propanoic acid;hydrochloride” is a chemical compound with the empirical formula C6H4ClF3N2 . It is a fluorinated building block . The molecular weight of this compound is 196.56 .
Molecular Structure Analysis
The molecular structure of “2-Amino-3-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propanoic acid;hydrochloride” is represented by the SMILES stringNc1ncc(cc1Cl)C(F)(F)F . The InChI key for this compound is WXNPZQIRDCDLJD-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The melting point of “2-Amino-3-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propanoic acid;hydrochloride” is 86-90 °C . The density is predicted to be 1.468±0.06 g/cm3 .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of “2-Amino-3-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propanoic acid;hydrochloride” (EN300-6764665):
Pharmaceutical Development
EN300-6764665 is often explored in pharmaceutical research for its potential as a building block in drug synthesis. Its unique chemical structure, which includes a trifluoromethyl group, can enhance the metabolic stability and bioavailability of pharmaceutical compounds . This makes it a valuable component in the development of new medications, particularly those targeting complex diseases.
Neuroscience Research
This compound is also significant in neuroscience research. Its structure allows it to interact with various neurotransmitter systems, making it a candidate for studying neurological disorders. Researchers use it to investigate the mechanisms of action of different neurotransmitters and to develop potential treatments for conditions such as depression, anxiety, and schizophrenia .
Agricultural Chemistry
In agricultural chemistry, EN300-6764665 is utilized in the synthesis of agrochemicals. Its properties can be leveraged to create more effective pesticides and herbicides. The trifluoromethyl group in its structure is known to enhance the efficacy and environmental stability of these chemicals, making them more efficient in protecting crops .
Material Science
EN300-6764665 is used in material science for the development of advanced materials. Its unique chemical properties allow it to be incorporated into polymers and other materials to improve their thermal stability, chemical resistance, and mechanical properties. This application is particularly relevant in the creation of high-performance materials for industrial use .
Synthetic Organic Chemistry
Finally, EN300-6764665 is a valuable reagent in synthetic organic chemistry. Its unique structure allows for the creation of complex organic molecules through various chemical reactions. Researchers use it to develop new synthetic methodologies and to explore the reactivity of fluorinated compounds.
Sigma-Aldrich ChemicalBook MilliporeSigma Sigma-Aldrich : ChemicalBook : MilliporeSigma : Sigma-Aldrich : ChemicalBook
Safety And Hazards
Propriétés
IUPAC Name |
2-amino-3-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3N2O2.ClH/c10-7-4(2-6(14)8(16)17)1-5(3-15-7)9(11,12)13;/h1,3,6H,2,14H2,(H,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYLDZSCMMMCBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CC(C(=O)O)N)Cl)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-[2-chloro-5-(trifluoromethyl)pyridin-3-yl]propanoic acid;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 4,7-diazaspiro[2.6]nonane-7-carboxylate hcl](/img/structure/B2794526.png)
![3-Furyl{4-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone](/img/structure/B2794529.png)




![2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-imidazol-1-yl}-5-[(3-methylpiperidin-1-yl)sulfonyl]pyridine](/img/structure/B2794537.png)

![2-[4-(3-Chlorophenyl)-tetrahydro-2H-pyran-4-yl]acetic acid](/img/structure/B2794539.png)

![N-(2-(4-(dimethylamino)phenyl)-2-(4-phenylpiperazin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2794544.png)

